REACTION_CXSMILES
|
[CH:1]1([NH:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[I:14]N1C(=O)CCC1=O.C([O-])([O-])=O.[Na+].[Na+].S([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[CH:1]1([NH:6][C:7]2[C:12]([I:14])=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
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C1(CCCC1)NC1=NC(=NC=C1)N
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting mixture was stirred at rt for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×)
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Type
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WASH
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Details
|
The combined organics were washed with saturated Na2CO3 aqueous solution (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1=NC(=NC=C1I)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |